molecular formula C6H7NO2 B8768388 3-hydroxy-2-methylpyridin-4(1H)-one

3-hydroxy-2-methylpyridin-4(1H)-one

Cat. No. B8768388
M. Wt: 125.13 g/mol
InChI Key: QVXIZJHZWYLVET-UHFFFAOYSA-N
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Patent
US05430042

Procedure details

2-Methyl-3-hydroxy-4-pyridone (1.25 g, 10 mmol) was dissolved in dry DMSO (20 ml). Dibromomethane (3.5 g, 20 mmol) was added followed by sodium hydride (1 g, >20 mmol, 50-60% in oil). The mixture was left at ambient temperature under stirring for 3 days whereupon it was poured into brine (50 ml). The water-DMSO solution was extracted with methylene chloride (3×50 ml) and the collected extracts were used directly in the next step. A sample for NMR analysis was withdrawn.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]([OH:8])[C:6](=[O:9])[CH:5]=[CH:4][N:3]=1.Br[CH2:11]Br.[H-].[Na+]>CS(C)=O.[Cl-].[Na+].O>[CH3:1][C:2]1[C:7]2[O:8][CH2:11][O:9][C:6]=2[CH:5]=[CH:4][N:3]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1=NC=CC(C1O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
BrCBr
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 3 days whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left at ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The water-DMSO solution was extracted with methylene chloride (3×50 ml)
CUSTOM
Type
CUSTOM
Details
A sample for NMR analysis was withdrawn

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
CC1=NC=CC2=C1OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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